N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE
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Overview
Description
N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties
Preparation Methods
The synthesis of N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE typically involves multiple steps starting from 4-chlorobenzoic acid . The process includes:
Esterification: 4-chlorobenzoic acid is esterified with methanol.
Hydrazination: The ester is then converted to hydrazide.
Salt Formation and Cyclization: The hydrazide undergoes salt formation and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Sulfonyl Chloride Formation: The thiol is converted to sulfonyl chloride.
Nucleophilic Attack: The sulfonyl chloride undergoes nucleophilic attack by amines to form the final product.
Chemical Reactions Analysis
N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the thiadiazole ring through substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential antiviral activity, particularly against the tobacco mosaic virus.
Mechanism of Action
The mechanism of action of N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the enzyme’s active site, inhibiting its activity. This inhibition can lead to various physiological effects, depending on the biological context .
Comparison with Similar Compounds
Similar compounds to N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE include other thiadiazole derivatives such as:
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
These compounds share the thiadiazole core structure but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S3/c1-23(2)29(25,26)15-9-5-13(6-10-15)16(24)20-17-21-22-18(28-17)27-11-12-3-7-14(19)8-4-12/h3-10H,11H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNBOTLSOCJARL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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